molecular formula C22H16Cl2N4O5S B12725850 4-(4-((5-Chloro-2-(2-chlorophenoxy)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid CAS No. 85136-65-8

4-(4-((5-Chloro-2-(2-chlorophenoxy)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid

Cat. No.: B12725850
CAS No.: 85136-65-8
M. Wt: 519.4 g/mol
InChI Key: HNDWFSMOKQZSNF-UHFFFAOYSA-N
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Description

4-(4-((5-Chloro-2-(2-chlorophenoxy)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid is a complex organic compound characterized by its azo group and sulfonic acid functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((5-Chloro-2-(2-chlorophenoxy)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid typically involves multiple steps, including the formation of the azo linkage and the introduction of the sulfonic acid group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form different products.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azo group may yield nitro compounds, while reduction may produce primary or secondary amines.

Scientific Research Applications

4-(4-((5-Chloro-2-(2-chlorophenoxy)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The azo group can participate in redox reactions, while the sulfonic acid group can enhance the compound’s solubility and reactivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-((5-Chloro-2-(2-chlorophenoxy)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid: shares similarities with other azo compounds and sulfonic acid derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of the azo group with the sulfonic acid functionality and the presence of multiple aromatic rings. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

85136-65-8

Molecular Formula

C22H16Cl2N4O5S

Molecular Weight

519.4 g/mol

IUPAC Name

4-[4-[[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid

InChI

InChI=1S/C22H16Cl2N4O5S/c1-13-21(22(29)28(27-13)15-7-9-16(10-8-15)34(30,31)32)26-25-18-12-14(23)6-11-20(18)33-19-5-3-2-4-17(19)24/h2-12,21H,1H3,(H,30,31,32)

InChI Key

HNDWFSMOKQZSNF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3Cl)C4=CC=C(C=C4)S(=O)(=O)O

Origin of Product

United States

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